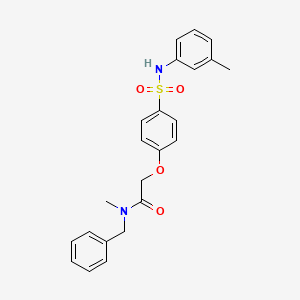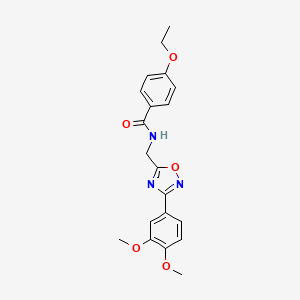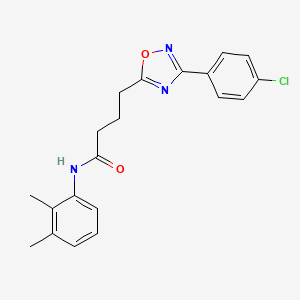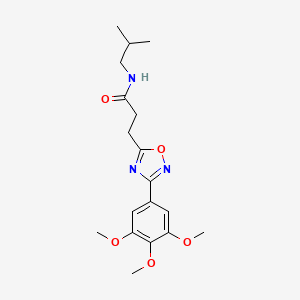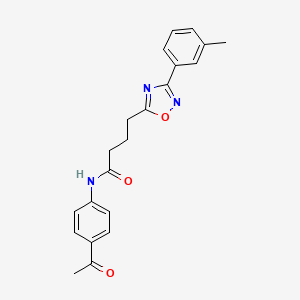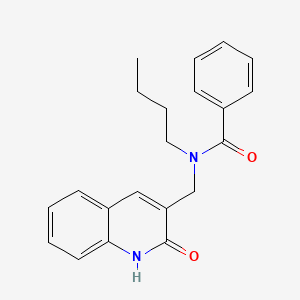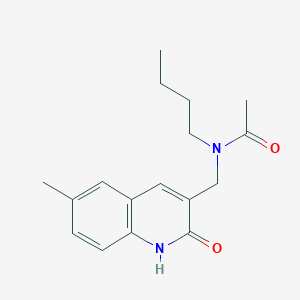
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide, also known as HMI-1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in cancer research. HMI-1 is a small molecule inhibitor that has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide involves the inhibition of the proteasome, which is a complex of proteins that is responsible for the degradation of intracellular proteins. The proteasome plays a crucial role in regulating cell growth and survival, and its inhibition can lead to cell death. This compound has been shown to inhibit the activity of the proteasome by binding to its active site, thereby preventing the degradation of intracellular proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the proteasome, it has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide is its specificity for the proteasome, which makes it a useful tool for studying the role of the proteasome in cancer and other diseases. This compound has also been shown to have low toxicity in normal cells and tissues, which makes it a safer alternative to other proteasome inhibitors. One limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, the use of this compound in combination with other cancer therapies is an area of research that has the potential to improve cancer treatment outcomes.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in cancer research. Its specificity for the proteasome and low toxicity in normal cells and tissues make it a useful tool for studying the role of the proteasome in cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective proteasome inhibitors based on its structure.
合成方法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide involves a series of chemical reactions starting with 2-hydroxy-3-quinolinecarboxaldehyde and 4-methoxybenzenesulfonyl chloride. The reaction proceeds through a condensation reaction followed by a nucleophilic substitution reaction to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
属性
IUPAC Name |
4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14(2)22(27(24,25)18-10-8-17(26-3)9-11-18)13-16-12-15-6-4-5-7-19(15)21-20(16)23/h4-12,14H,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKSLONMZZHKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


